Product packaging for Benzyl beta-D-xylobioside(Cat. No.:)

Benzyl beta-D-xylobioside

Cat. No.: B12435456
M. Wt: 372.4 g/mol
InChI Key: COVJUVXXRSHKFY-NKFCZLKDSA-N
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Description

Benzyl beta-D-xylobioside is a specialized xylooligosaccharide derivative of significant interest in glycobiology and bioenergy research. This compound serves as a crucial biochemical tool, particularly as a standard or substrate for investigating the mechanism and kinetics of xylan-degrading enzymes such as endo-xylanases (EC 3.2.1.8) and beta-xylosidases (EC 3.2.1.37) . Research into beta-D-xylobioside-based compounds is pivotal for advancing the efficient breakdown of lignocellulosic biomass, a key step in the production of biofuels and renewable chemicals . The benzyl aglycone component enhances the compound's solubility in certain organic solvents, facilitating its application in synthetic chemistry pathways. It can be utilized in the preparation of more complex molecules, including innovative ionic liquids derived from renewable resources . Such xylobioside-based ionic liquids are explored for their unique properties and applications in green chemistry . Furthermore, this compound is valuable in enzymatic studies for characterizing the specific action patterns of glycoside hydrolases. It helps researchers determine enzyme specificity, identify hydrolysis products, and understand the subsite interactions within the enzyme's active site, much like studies performed on beta-xylosidases from organisms such as Selenomonas ruminantium . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O9 B12435456 Benzyl beta-D-xylobioside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1

InChI Key

COVJUVXXRSHKFY-NKFCZLKDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Benzyl β D Xylobioside and Its Mechanistic Analogs

Chemo-Synthetic Pathways to the β-D-Xylobiosidic Linkage

Chemical synthesis provides a robust and versatile platform for producing Benzyl (B1604629) β-D-xylobioside and its analogs with high purity. These methods rely on the strategic use of protecting groups to control reactivity and ensure the desired regioselectivity and stereoselectivity of the glycosidic bond formation.

Regioselective Glycosylation Strategies Utilizing Protected Xylopyranose Donors

The cornerstone of xylobioside synthesis is the regioselective formation of the (1→4) linkage, which requires differentiating between the various hydroxyl groups on the xylose acceptor molecule. A common and effective strategy involves the temporary protection of all but the C-4 hydroxyl group on the glycosyl acceptor.

One highly selective route involves the use of organotin intermediates. For instance, a benzyl β-D-xylopyranoside acceptor can be selectively functionalized at the C-4 position by first treating it with dibutyltin (B87310) oxide. This forms a stannylene acetal, primarily involving the C-3 and C-4 hydroxyls, which enhances the nucleophilicity of the C-4 oxygen. Subsequent protection of the remaining hydroxyls, for example, through acetylation, followed by the removal of the tin-directed protecting group, yields an acceptor with a single free hydroxyl group at the C-4 position, primed for glycosylation. ubc.ca

Another approach is to employ a protecting group strategy that allows for differential deprotection. For example, using a combination of benzyl and acetyl protecting groups allows for selective removal of one type of group while leaving the others intact, thereby exposing a specific hydroxyl group for the subsequent glycosylation step. The choice of glycosyl donor is also critical; these are typically xylopyranose units with a good leaving group at the anomeric (C-1) position and protecting groups on the remaining hydroxyls.

Glycosyl DonorGlycosyl AcceptorKey ReagentsOutcome
2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidateBenzyl 2,3-di-O-acetyl-β-D-xylopyranosideDibutyltin oxide, Triethylsilyl chlorideRegioselective 4-O-silylation of the acceptor, enabling subsequent glycosylation at the C-4 position. ubc.ca
Per-O-acetylated xylopyranosyl bromidePartially protected xyloside with free 4-OHSilver triflate, N-IodosuccinimideKoenigs-Knorr glycosylation to form the β-(1→4) linkage.

Synthesis of Peracylated and Modified Benzyl β-D-Xylobioside Derivatives

Once the Benzyl β-D-xylobioside backbone is assembled, it is often isolated in a fully protected form, typically as a peracetylated derivative. The synthesis of Benzyl 2,3,2',3',4'-penta-O-acetyl-β-xylobioside is a common final step in the chemical pathway. ubc.ca This is achieved by treating the synthesized xylobioside with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine, which converts all free hydroxyl groups to acetate (B1210297) esters.

These peracylated compounds are valuable for several reasons:

They are often crystalline and easier to purify via chromatography or recrystallization.

The protecting groups render the molecule less polar.

They serve as stable intermediates that can be deprotected in a subsequent step (e.g., using Zemplén conditions with sodium methoxide (B1231860) in methanol) to yield the final, unprotected Benzyl β-D-xylobioside.

They can be used for further chemical modifications where the reactivity of the hydroxyl groups needs to be masked.

Preparative Routes for Chromogenic and Fluorogenic Aglycone Conjugates

To facilitate the detection and quantification of xylanase and β-xylosidase activity, xylobiosides are often conjugated to chromogenic or fluorogenic aglycones. The release of the aglycone by enzymatic hydrolysis leads to a measurable change in color or fluorescence.

Chromogenic Substrates: A widely used chromogenic aglycone is 4-nitrophenol (B140041) (p-nitrophenol). The synthesis of 4-nitrophenyl β-D-xylobioside can be achieved through chemical routes similar to those for the benzyl analog, where 4-nitrophenyl β-D-xylopyranoside is used as the starting acceptor. ubc.caresearchgate.net Another example is the synthesis of 5-bromo-3-indolyl-β-D-xylobioside (BI-X2), which releases a blue indigo (B80030) dye upon enzymatic cleavage. nih.gov

Fluorogenic Substrates: 4-methylumbelliferone (B1674119) is a common fluorogenic aglycone that is highly fluorescent upon its release. The chemical synthesis of 4-methylumbelliferyl-β-D-xylobioside (MU-X2) provides a key intermediate which can then be used in chemoenzymatic approaches to generate longer oligosaccharide chains. nih.govnih.govubc.ca The synthesis involves the condensation of a protected xylopyranoside with 4-methylumbelliferone, followed by glycosylation with a protected xylose donor.

Substrate TypeAglyconeProduct NameDetection Method
Chromogenic4-Nitrophenol4-Nitrophenyl β-D-xylobioside (PNP-X2)Spectrophotometry (absorbance at ~405 nm) researchgate.net
Chromogenic5-Bromo-3-indolyl5-Bromo-3-indolyl-β-D-xylobioside (BI-X2)Visual (formation of blue precipitate) nih.gov
Fluorogenic4-Methylumbelliferone4-Methylumbelliferyl-β-D-xylobioside (MU-X2)Fluorometry (excitation ~365 nm, emission ~445 nm) nih.govnih.gov

Enzymatic and Chemoenzymatic Approaches for Biosynthesis and Derivatization

Enzymatic and chemoenzymatic methods offer an attractive alternative to purely chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. These approaches leverage the natural catalytic activity of glycoside hydrolases, such as xylanases and β-xylosidases, to form glycosidic bonds.

Transglycosylation Reactions Catalyzed by Xylanases and β-Xylosidases

Glycoside hydrolases typically break down polysaccharides by catalyzing the hydrolysis of glycosidic bonds. However, under specific conditions—notably high substrate (glycosyl donor) concentration—these enzymes can catalyze a competing transglycosylation reaction. In this process, the glycosyl moiety is transferred to an acceptor molecule other than water, forming a new glycosidic bond. nih.gov This kinetically controlled synthesis can produce higher yields than equilibrium-controlled reverse hydrolysis reactions. nih.gov

β-Xylosidases: These enzymes are highly effective for synthesizing xylooligosaccharides. For example, a β-D-xylosidase from Aspergillus sp. has been used to catalyze the transxylosylation of p-nitrophenyl β-D-xylopyranoside (PNP-X), which acts as the xylosyl donor. nih.gov The enzyme transfers the xylosyl unit to another PNP-X molecule (acting as the acceptor), resulting in the regio- and stereoselective synthesis of p-nitrophenyl β-(1→4)-D-xylooligosaccharides. nih.gov This method has also been applied in chemoenzymatic strategies, where a chemically synthesized substrate like MU-xylobioside is elongated through transglycosylation catalyzed by a β-xylosidase to produce longer fluorogenic probes. nih.govubc.ca

Xylanases: Endo-xylanases can also be employed for transglycosylation, offering the advantage of using inexpensive polymeric xylans (e.g., from birchwood or oat spelt) as glycosyl donors. The enzyme first cleaves the xylan (B1165943) to generate a xylosyl-enzyme intermediate, which can then be transferred to a suitable acceptor present in high concentration, such as benzyl alcohol or pentanol. researchgate.netfrontiersin.org This approach has been used to synthesize various alkyl xylosides and xylobiosides. For instance, a commercial enzyme cocktail with high xylanase activity successfully produced pentyl β-D-xylosides from wheat bran in the presence of pentanol. frontiersin.org

Enzyme ClassEnzyme Source (Example)Glycosyl DonorGlycosyl AcceptorProduct Example
β-XylosidaseAspergillus sp.p-Nitrophenyl β-D-xylopyranosidep-Nitrophenyl β-D-xylopyranosidep-Nitrophenyl β-D-xylobioside nih.gov
β-XylosidaseTrichoderma reeseiMethyl β-D-xylosidePrimary/Secondary AlcoholsAlkyl β-D-xylosides nih.gov
XylanaseCommercial (e.g., Cellic Ctec2)Xylan from Wheat BranPentanolPentyl β-D-xylosides frontiersin.org
XylanaseThermotoga sp.XylanBenzyl AlcoholBenzyl xylosides and xylobiosides researchgate.net
Kinetic vs. Thermodynamic Control in Enzymatic Xylose Transfer

The enzymatic synthesis of glycosides using wild-type glycosidases, such as β-xylosidases, operates on the principle of reversing the enzyme's natural hydrolytic function. This process involves a competition between two primary reactions: transglycosylation (synthesis) and hydrolysis (degradation). The outcome of this competition is governed by the principles of kinetic versus thermodynamic control. chimia.chyoutube.com

Kinetic Control: The initial formation of a new glycosidic bond between a xylosyl donor and an acceptor (e.g., benzyl alcohol) is the transglycosylation reaction. This pathway typically has a lower activation energy and proceeds more rapidly, making the synthesized oligosaccharide the kinetic product . youtube.com

Thermodynamic Control: The subsequent hydrolysis of the newly formed product by water to yield xylose and the original acceptor is the thermodynamically favored reaction. Given sufficient time, the reaction mixture will reach a thermodynamic equilibrium where the hydrolyzed products dominate, as they represent a lower energy state.

To favor the synthesis of the kinetic product, benzyl β-D-xylobioside, reaction conditions must be carefully optimized. The key strategy is to increase the rate of the transglycosylation reaction relative to the rate of hydrolysis. This is typically achieved by:

High Acceptor Concentration: Using a high concentration of the benzyl alcohol acceptor helps it to outcompete water for the xylosyl intermediate bound to the enzyme.

Low Water Activity: The reaction can be performed in the presence of organic co-solvents to reduce the effective concentration of water, thereby disfavoring the hydrolytic side reaction.

Reaction Time: The reaction must be terminated before it reaches thermodynamic equilibrium, thus isolating the kinetic product before it can be substantially hydrolyzed.

Various β-xylosidases have demonstrated the ability to catalyze such transxylosylation reactions, providing a versatile toolkit for the synthesis of xylose-based glycosides under kinetically controlled conditions. researchgate.netnih.govresearchgate.net

Specificity and Efficiency of Glycosyltransferases in β-D-Xylobioside Formation

In contrast to the kinetically controlled approach using glycosidases, glycosyltransferases (GTs) are nature's dedicated catalysts for the synthesis of glycosidic bonds. These enzymes mediate the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar like UDP-xylose, to a specific acceptor molecule.

The primary advantages of using glycosyltransferases are their exceptional specificity and efficiency:

Substrate Specificity: GTs exhibit stringent specificity for both the donor and acceptor substrates. A xylosyltransferase, for instance, will exclusively use a specific xylose donor and recognize a precise acceptor structure, ensuring the formation of a single, well-defined product. This high fidelity is exemplified in processes like the initiation of glycosaminoglycan (GAG) synthesis, where a specific xylosyltransferase transfers xylose to a serine residue on a core protein. nih.gov The use of β-D-xylosides as artificial initiators in such systems underscores the precise acceptor requirements of these enzymes. nih.gov

High Efficiency: The reaction catalyzed by GTs is essentially irreversible under physiological conditions due to the high energy of the nucleotide sugar donor. This thermodynamic driving force pushes the reaction to completion, often resulting in very high yields of the glycosylated product without the risk of enzymatic hydrolysis.

While finding a native glycosyltransferase that specifically synthesizes benzyl β-D-xylobioside can be challenging, the inherent properties of this enzyme class make them a powerful tool for oligosaccharide synthesis. The continued discovery and characterization of novel GTs from various organisms expand the potential for developing highly efficient and specific biocatalytic routes to desired compounds like benzyl β-D-xylobioside.

Glycosynthase Technology for Oligosaccharide Elongation and Structural Diversification

Glycosynthase technology represents a landmark in enzyme engineering, providing a robust method for the exclusive synthesis of glycosidic bonds without product degradation. A glycosynthase is created by site-directed mutagenesis of a retaining glycosidase, where the catalytic nucleophile residue (typically a glutamate (B1630785) or aspartate) is replaced with a non-nucleophilic amino acid, such as glycine (B1666218) or alanine (B10760859). nih.govnih.gov This single mutation renders the enzyme hydrolytically inactive.

However, the engineered enzyme can still recognize and bind an activated sugar donor of the opposite anomeric configuration (e.g., an α-glycosyl fluoride) and catalyze its transfer to an acceptor molecule. Because the enzyme lacks a catalytic nucleophile, it cannot cleave the newly formed bond, making the synthesis effectively irreversible. nih.govresearchgate.net

A prominent example of this technology is the development of a "xylanosynthase" from a retaining endo-1,4-β-xylanase of Cellulomonas fimi (CFXcd). nih.govresearchgate.netrsc.org The catalytic nucleophile, glutamic acid at position 235, was mutated to glycine (E235G), creating the glycosynthase CFXcd-E235G. This engineered enzyme was successfully used to synthesize longer xylo-oligosaccharides by elongating xylobioside acceptors. In a key demonstration, benzylthio β-D-xylobioside, a close structural analog of benzyl β-D-xylobioside, served as an efficient acceptor for a xylosyl moiety transferred from the donor, α-xylobiosyl fluoride. nih.govresearchgate.net This reaction exclusively formed β-(1→4) linkages, producing a series of well-defined xylo-oligosaccharides with yields greater than 60%. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Xylo-oligosaccharides using Glycosynthase CFXcd-E235G
ParameterDescription
Parent Enzymeendo-1,4-β-xylanase from Cellulomonas fimi (CFXcd)
MutationE235G (Catalytic Nucleophile)
GlycosynthaseCFXcd-E235G
Glycosyl Donorα-Xylobiosyl fluoride
Acceptor Substratesp-Nitrophenyl β-D-xylobioside, Benzylthio β-D-xylobioside
ProductsXylotetraosides to Xylododecaosides
Linkage SpecificityExclusively β-(1→4)
Combined Yield>60%

Directed Evolution and Enzyme Engineering Strategies for Enhanced Transxylosylation

For wild-type glycosidases to be efficient synthetic tools, their inherent hydrolytic activity must be minimized relative to their transglycosylation activity. Enzyme engineering provides powerful strategies to alter this natural balance and improve the synthesis-to-hydrolysis (S/H) ratio.

Directed Evolution is a technique that mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and subjecting them to a high-throughput screening or selection process that identifies mutants with the desired improvement, such as enhanced thermostability or altered activity. nih.gov This approach has been successfully applied to xylanases and other xylose-metabolizing enzymes, demonstrating its utility in tailoring enzyme properties for specific biotechnological applications. nih.govdrugbank.com

Rational and Semi-Rational Design involves making targeted changes to an enzyme's structure based on knowledge of its catalytic mechanism and three-dimensional structure. A key goal is to modify the active site to favor the binding of an acceptor molecule over a water molecule, thereby enhancing transglycosylation.

An insightful example is the engineering of the GH11 xylanase from Bacillus circulans (BCX). researchgate.netnih.gov Researchers identified a flexible loop structure known as the "thumb" that covers the active site. By substituting a highly conserved proline residue (P116) in this thumb with a more flexible glycine residue (P116G), they significantly altered the enzyme's dynamics. The P116G mutant exhibited a tenfold reduction in its hydrolytic activity while retaining its transglycosylation capability. nih.gov This shift in the activity balance resulted in the enzyme preferentially synthesizing longer oligosaccharides from xylo-oligosaccharide donors, showcasing how subtle structural modifications can be used to engineer highly efficient transglycosylating catalysts. researchgate.netnih.gov

Table 2: Enzyme Engineering Strategies for Enhanced Transxylosylation
StrategyExample EnzymeModificationOutcome
Rational DesignXylanase from Bacillus circulans (BCX)Site-directed mutagenesis (P116G) to increase active site flexibilityShifted reaction balance toward transglycosylation by reducing hydrolysis rate 10-fold, enhancing synthesis of longer oligosaccharides. researchgate.netnih.gov
Directed EvolutionXylanase from Thermomyces lanuginosusError-prone PCR and screeningGenerated mutants with significantly improved thermostability and activity, demonstrating the tunability of xylanases. nih.gov

Elucidation of Enzymatic Interactions and Reaction Mechanisms Involving Benzyl β D Xylobioside

Substrate Recognition and Catalytic Hydrolysis by Glycoside Hydrolases

The enzymatic breakdown of β-1,4-linked xylopyranose polymers, such as xylan (B1165943), is a critical process in biomass degradation, primarily carried out by endo-1,4-β-xylanases and β-xylosidases. nih.govnih.gov Benzyl (B1604629) β-D-xylobioside, as a soluble, defined substrate, facilitates the characterization of these enzymes by mimicking a small segment of the natural xylan chain while introducing a distinct aglycone group for probing specific enzyme-substrate interactions.

Characterization of Benzyl β-D-Xylobioside as a Substrate for GH Family 10 and GH Family 11 Xylanases

Endo-1,4-β-xylanases are predominantly classified into Glycoside Hydrolase (GH) families 10 and 11, which differ significantly in their three-dimensional structure, substrate specificity, and catalytic mechanism. nih.gov

GH Family 10 (GH10) xylanases typically possess a (β/α)₈-barrel structure and are known for their broad substrate specificity. nih.govcabidigitallibrary.org They are capable of cleaving glycosidic bonds closer to substituted xylose residues and can degrade xylan into smaller oligosaccharides than their GH11 counterparts. nih.govresearchgate.net GH10 xylanases can hydrolyze a range of soluble aryl xylosides and xylobiosides, indicating their capacity to accommodate non-carbohydrate moieties in their active site. ebi.ac.uk The cleavage of chromogenic substrates like 4-nitrophenyl β-D-xylobioside by GH10 enzymes occurs exclusively between the xylobiose unit and the aromatic aglycone, a pattern expected to be mirrored with benzyl β-D-xylobioside. nih.gov

GH Family 11 (GH11) xylanases feature a more compact β-jelly roll fold and exhibit higher specificity for the unsubstituted regions of the xylan backbone. nih.govresearchgate.net Their active site is often described as a cleft that can accommodate several xylose units. nih.gov While highly efficient on polymeric xylan, their constrained active site architecture may present challenges for bulkier substrates. However, studies have shown that GH11 xylanases can also cleave aryl-xylobiosides, suggesting that substrates like benzyl β-D-xylobioside can be processed, albeit potentially with different efficiencies compared to GH10 enzymes. nih.gov The interaction with such substrates is crucial for mapping the enzyme's subsites and understanding its mode of action. nih.gov

Investigating Hydrolytic Activity with β-Xylosidases

β-Xylosidases (EC 3.2.1.37) are exo-acting enzymes that catalyze the hydrolysis of xylooligosaccharides by removing successive D-xylose residues from the non-reducing end. nih.govmegazyme.com This activity is essential for the complete breakdown of xylan to monomeric sugars. nih.gov Given this mechanism, benzyl β-D-xylobioside is a logical substrate for β-xylosidases, which would cleave the terminal xylose residue.

These enzymes, found in GH families such as GH3, GH39, and GH43, are routinely assayed using synthetic substrates with chromogenic or fluorogenic aglycones, such as p-nitrophenol or 4-methylumbelliferone (B1674119). megazyme.comcreative-enzymes.comnih.gov The benzyl group of benzyl β-D-xylobioside serves a similar function as these reporter groups, allowing for the study of the enzyme's affinity for the glycone portion of the substrate while probing the steric and electronic requirements of the aglycone binding site.

Comparative Kinetic Studies and Determination of Enzyme Affinity (Kₘ, kₖₐₜ)

Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ) are fundamental to quantifying enzyme performance. researchgate.net While specific kinetic data for benzyl β-D-xylobioside are not extensively published, analysis of related substrates provides a strong basis for understanding how it would interact with xylanases and β-xylosidases. The ratio kₖₐₜ/Kₘ serves as a measure of catalytic efficiency, reflecting the enzyme's ability to bind a substrate and convert it into a product. researchgate.net

The bulky and hydrophobic nature of the benzyl aglycone is expected to significantly influence these kinetic parameters compared to natural substrates like xylobiose. Affinity (reflected by Kₘ) may increase or decrease depending on the specific architecture of the enzyme's aglycone binding site. For instance, an active site rich in aromatic amino acids could favorably interact with the benzyl ring, lowering the Kₘ.

Table 1: Kinetic Parameters of Glycoside Hydrolases with Related Xylo-oligosaccharide Substrates

This table presents data for analogous substrates to provide context for the enzymatic hydrolysis of benzyl β-D-xylobioside.

EnzymeFamilySubstrateKₘ (mM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (s⁻¹mM⁻¹)Source
Thermoanaerobacterium sp. β-xylosidaseGH39Xylobiose3.3 ± 0.72.7 ± 0.40.82 ± 0.21 nih.gov
Thermoanaerobacterium sp. β-xylosidaseGH39Xylotriose0.08 ± 0.021.1 ± 0.0413.8 ± 3.5 nih.gov
Geobacillus thermoleovorans β-xylosidaseGH43p-Nitrophenyl-β-D-xylopyranoside2.8450.0330.0115 researchgate.net

Probing Enzyme Active Site Architecture and Binding Subsites

The specific structure of benzyl β-D-xylobioside makes it an excellent tool for probing the geometry and chemical environment of the enzyme's active site, from the glycone subsites where sugar recognition occurs to the aglycone subsite that binds the leaving group.

Conformational Analysis of the Glycosyl-Enzyme Intermediate

Retaining glycoside hydrolases, including most GH10 and GH11 xylanases, operate via a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. ebi.ac.ukebi.ac.uknih.gov This mechanism proceeds through transition states that possess significant oxocarbenium ion character. ebi.ac.uknih.gov During this process, the substrate's pyranose ring is distorted from its ground-state chair conformation (typically ⁴C₁) into a higher-energy conformation, such as a boat or skew-boat. rsc.org

Studies on GH11 xylanases have shown that both the covalent intermediate and product complexes can display a ²,⁵B boat conformation in the -1 subsite (the site of bond cleavage). ebi.ac.uk Similarly, modeling of a GH43 β-xylosidase acting on xylobiose suggests the reaction proceeds through a ²,⁵B-type transition state. nih.govresearchgate.net It is therefore highly probable that when benzyl β-D-xylobioside is hydrolyzed by a retaining xylanase, the xylosyl residue at the -1 subsite is forced into a similar distorted conformation to facilitate nucleophilic attack and the subsequent formation of the glycosyl-enzyme intermediate. The flexibility of the enzyme's active site is crucial for accommodating these conformational changes during catalysis. nih.gov

Molecular Bottlenecks and Steric Hindrance within the Aglycone Subsite

The aglycone subsite (designated as +1, +2, etc.) is the portion of the active site that accommodates the leaving group—in this case, the benzyl group. The size, shape, and chemical nature of this subsite are critical determinants of substrate specificity.

In GH10 xylanases , the active site is often a more open groove, and analysis has revealed conserved aromatic residues in the subsites that can form favorable CH-π stacking interactions with aromatic aglycones like the benzyl group. cabidigitallibrary.org This could lead to enhanced binding affinity for benzyl β-D-xylobioside.

Conversely, the active site of GH11 xylanases is a narrower, more tunnel-like cleft. nih.gov This architecture can create significant steric hindrance for bulky aglycones. Modeling and mutagenesis studies have identified specific residues, such as a tryptophan at the +2 subsite, that can act as molecular bottlenecks, restricting access for non-polyphenolic acceptors like benzyl alcohol in transglycosylation reactions. uni.lu Mutation of this tryptophan to a smaller alanine (B10760859) residue was shown to reduce steric hindrance and improve the synthesis of benzyl xylobioside, directly demonstrating the role of this residue in creating a bottleneck. uni.lu Furthermore, molecular docking studies of other xylosides with aromatic aglycones (e.g., naphthyl) have shown that binding affinity correlates with stacking interactions with tyrosine residues and weak hydrogen bonds with tryptophan residues in the active site, providing a model for how the benzyl group might be oriented and stabilized. researchgate.net

Identification of Subsite Mapping Using Modified Benzyl β-D-Xylobioside Analogs

The active sites of glycoside hydrolases, such as xylanases that process xylooligosaccharides, are composed of a series of subsites that bind individual sugar residues of the substrate. Mapping these subsites is crucial for understanding enzyme specificity and mechanism. Modified substrate analogs, including derivatives of Benzyl β-D-xylobioside, serve as powerful tools for this purpose. By systematically altering the structure of the substrate—for instance, by changing the aglycone (the non-sugar portion, like the benzyl group), modifying hydroxyl groups, or using fluorogenic tags—researchers can probe the specific interactions at each subsite.

Studies on endo-(1→4)-β-D-xylanases have revealed that the enzyme's active site can span several subsites, often labeled with negative and positive integers relative to the point of glycosidic bond cleavage. For example, detailed kinetic analysis of an Aspergillus niger xylanase using various D-xylo-oligosaccharides indicated the presence of five principal subsites. The catalytic residues responsible for cleaving the glycosidic bond are located between subsites -1 and +1. Research has shown that these subsites exhibit different affinities for the xylosyl residues of the substrate. Some subsites may have a high affinity, promoting strong binding, while others may exhibit repulsion, correctly positioning the substrate for catalysis. The binding affinity and cleavage frequency are dependent on the length of the xylooligosaccharide chain, providing detailed information about the architecture of the active site.

Transglycosylation Mechanisms and Product Formation

Retaining glycoside hydrolases, which cleave glycosidic bonds via a two-step, double-displacement mechanism, are capable of catalyzing not only hydrolysis but also transglycosylation. nih.govcazypedia.org In this mechanism, the enzyme first attacks the glycosidic bond of a donor substrate, such as Benzyl β-D-xylobioside, forming a covalent glycosyl-enzyme intermediate. cazypedia.org In the second step, this intermediate is typically attacked by a water molecule, resulting in hydrolysis. However, if a suitable acceptor molecule (other than water) is present at a sufficiently high concentration, it can intercept the intermediate, leading to the formation of a new glycosidic bond—a process known as transglycosylation. nih.govnih.gov This reaction is kinetically controlled, meaning the formation of the transglycosylation product competes directly with the hydrolysis of both the substrate and the newly formed product. researchgate.net

Donor and Acceptor Specificity in Xylose Unit Transfer

The efficiency and outcome of the transglycosylation reaction are highly dependent on the structure of both the glycosyl donor and the acceptor molecule. Benzyl β-D-xylobioside can serve as an effective donor, transferring a xylose or xylobiosyl unit to an acceptor. The specificity for the acceptor varies significantly among different enzymes.

Acceptors can be a wide range of molecules containing a hydroxyl group, including:

Alcohols: Simple primary alcohols like pentanol, hexanol, and octanol (B41247) have been successfully used as acceptors in xylanase-catalyzed reactions to produce alkyl xylosides and xylobiosides. frontiersin.org

Phenolic Compounds: Molecules such as hydroxytyrosol (B1673988) and vanillyl alcohol have been shown to be efficient acceptors in transglycosylation reactions catalyzed by β-glucosidases, suggesting their potential applicability in xylosidase-catalyzed systems.

Other Sugars: Monosaccharides and other oligosaccharides can also act as acceptors, leading to the elongation of the carbohydrate chain and the synthesis of more complex oligosaccharides.

The suitability of a compound as an acceptor is determined by how well it fits into the aglycone-binding subsites (+1, +2, etc.) of the enzyme's active site. Studies have demonstrated that some enzymes exhibit high selectivity, efficiently utilizing certain acceptors while showing little to no activity with others. For example, research on β-glucosidases found that hydroxytyrosol and vanillyl alcohol were five- to tenfold more efficient as acceptors than hydroquinone. This specificity is a key factor in directing the synthesis toward a desired product.

Enzyme TypeGlycosyl DonorAcceptor MoleculeRelative Efficiency
XylanaseXylanPentanolHigh
XylanaseXylanOctanolModerate
β-GlucosidasepNP-GlcHydroxytyrosolHigh
β-GlucosidasepNP-GlcVanillyl AlcoholHigh
β-GlucosidasepNP-GlcHydroquinoneLow

Regio- and Stereoselective Formation of Novel Oligosaccharides

A significant advantage of enzymatic synthesis over chemical methods is the high degree of regio- and stereoselectivity. oup.comacs.org When Benzyl β-D-xylobioside or related xylooligosaccharides are used in transglycosylation reactions, the new glycosidic linkage is formed at a specific position and with a specific anomeric configuration. For instance, xylanases that hydrolyze β-(1→4) linkages will almost exclusively form new β-(1→4) linkages during transglycosylation. researchgate.net

This precision allows for the synthesis of structurally well-defined oligosaccharides, which is often challenging to achieve through chemical synthesis due to the need for complex protection and deprotection steps to differentiate between the various hydroxyl groups on the sugar rings. nih.gov The enzymatic approach, by contrast, leverages the inherent specificity of the enzyme's active site to direct the reaction to the desired outcome, yielding a homogeneous product. acs.orgnih.gov This has enabled the stereospecific synthesis of various linear 1,4-oligosaccharides with complete β-stereoselectivity.

Influence of Reaction Conditions and Cosolvents on Transglycosylation Yield

The yield of the transglycosylation product is the result of the kinetic competition between the acceptor molecule and water for the glycosyl-enzyme intermediate. researchgate.net Therefore, reaction conditions can be manipulated to favor synthesis over hydrolysis. Key parameters include:

Substrate and Acceptor Concentration: High concentrations of the acceptor and donor substrate are generally required to favor the bimolecular transglycosylation reaction over the hydrolytic reaction with water. researchgate.net

Water Activity: Reducing the water content in the reaction medium can significantly increase the transglycosylation yield. This is often achieved by adding organic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, which can also improve the solubility of hydrophobic acceptors. nih.gov

Enzyme Source and Engineering: The choice of enzyme is critical, as different glycosidases have varying intrinsic ratios of transglycosylation to hydrolysis activity. Furthermore, protein engineering can be used to mutate the enzyme's active site to reduce its hydrolytic capability without compromising its synthetic function. nih.gov

ParameterCondition ChangeEffect on Transglycosylation YieldReason
Acceptor ConcentrationIncreaseIncreaseFavors bimolecular reaction over hydrolysis. researchgate.net
Water ActivityDecrease (add cosolvent)IncreaseReduces concentration of competing nucleophile (water). frontiersin.orgnih.gov
pHOptimize (e.g., shift to higher pH)IncreaseCan selectively reduce the rate of hydrolysis. nih.gov
TemperatureOptimizeIncreaseAffects enzyme stability and reaction kinetics.

Enzyme Inhibition Studies and Mechanism-Based Inactivation

Derivatives of Benzyl β-D-xylobioside can be synthesized to act as inhibitors of the enzymes that process them. These inhibitors are invaluable for studying enzyme mechanisms and can be developed into tools for biochemical research. Mechanism-based inactivators, a specific class of irreversible inhibitors, are particularly powerful as they exploit the enzyme's own catalytic machinery to trigger their inhibitory action.

Use of Benzyl β-D-Xylobioside Derivatives in Activity-Based Probe Development

Activity-based probes (ABPs) are powerful chemical tools used to label and identify active enzymes within complex biological samples. universiteitleiden.nl An ABP typically consists of three components: a specificity motif, a reactive group (or "warhead"), and a reporter tag (such as a fluorophore or biotin). universiteitleiden.nl

Derivatives of Benzyl β-D-xylobioside are excellent candidates for the specificity element of ABPs targeting β-xylosidases and related glycosidases. The xylobioside structure directs the probe to the active site of the target enzyme. The warhead is an electrophilic group, often an epoxide or an N-alkyl aziridine, that is designed to react with the enzyme's catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue) during the catalytic cycle. rsc.orgresearchgate.net This reaction forms a stable, covalent bond, permanently linking the probe to the enzyme. nih.gov The attached reporter tag then allows for the detection, visualization, and isolation of the labeled enzyme, enabling applications in proteomics, diagnostics, and drug discovery. nih.gov

Analysis of Competitive and Non-Competitive Inhibition Kinetics

The study of enzyme kinetics is crucial for understanding how inhibitors affect enzyme activity. Inhibition can be broadly categorized as either competitive or non-competitive, each with distinct kinetic signatures.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for the same active site on the enzyme. The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The Vmax itself remains unchanged in the presence of a competitive inhibitor. The inhibitor constant, Ki, is a measure of the inhibitor's potency, with a lower Ki value indicating a more effective inhibitor. ucl.ac.uknih.gov

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. nih.gov This binding event alters the three-dimensional conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. Consequently, non-competitive inhibition leads to a decrease in the Vmax of the reaction, while the Km value remains unchanged. nih.gov Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.

Should research be conducted on Benzyl β-D-xylobioside, its inhibitory effects on a specific glycosidase would be characterized by determining these kinetic parameters. This would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and then analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the corresponding Ki value.

The following interactive table outlines the expected kinetic parameters for different types of enzyme inhibition that could be applicable in a study of Benzyl β-D-xylobioside.

Inhibition TypeEffect on VmaxEffect on KmBinding Site
Competitive UnchangedIncreasesActive Site
Non-Competitive DecreasesUnchangedAllosteric Site

Insights into Glycosidase Mechanism through Inhibitor Binding

The binding of inhibitors to glycosidases provides invaluable insights into their catalytic mechanisms. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The active site of a glycosidase is a precisely shaped pocket or cleft that accommodates the substrate molecule. nih.gov

Structural studies, often employing X-ray crystallography, can reveal the exact atomic interactions between an inhibitor and the amino acid residues within the enzyme's active site. nih.govnih.gov By analyzing the crystal structure of an enzyme-inhibitor complex, researchers can identify the key residues involved in substrate recognition, binding, and catalysis. For instance, the binding of an inhibitor that mimics the transition state of the substrate can help to elucidate the conformational changes that the substrate undergoes during the catalytic process.

In the context of a hypothetical study on Benzyl β-D-xylobioside, its binding to a glycosidase would be investigated to understand how the benzyl group and the xylobioside moiety interact with the enzyme's active site. The xylobioside portion would be expected to interact with the sugar-binding subsites, while the benzyl group might engage in hydrophobic or aromatic stacking interactions with specific amino acid residues. Understanding these interactions would shed light on the substrate specificity of the enzyme and the forces that govern the enzyme-substrate complex formation.

This detailed structural information, combined with kinetic data, would provide a comprehensive picture of the enzyme's mechanism and how it is modulated by inhibitors like Benzyl β-D-xylobioside.

Advanced Spectroscopic and Computational Approaches for Structural Characterization and Conformational Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of carbohydrate derivatives. It provides unparalleled detail regarding the atomic connectivity and stereochemistry of molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial and definitive structural confirmation of Benzyl (B1604629) β-D-xylobioside and its analogues. The chemical shifts (δ) of the anomeric protons in ¹H NMR spectra are particularly diagnostic. For instance, the anomeric proton (H-1) of a β-xylopyranoside derivative typically appears as a doublet with a coupling constant (J) of approximately 7-8 Hz, indicative of an axial-axial relationship with the proton at C-2. This key feature confirms the β-configuration at the anomeric center. mdpi.com

In ¹³C NMR spectra, the chemical shift of the anomeric carbon (C-1) provides further evidence of the glycosidic linkage. The signals for the other ring carbons and the benzyl group carbons can be assigned based on their expected chemical environments and through correlation with ¹H NMR data.

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a Benzyl β-D-xylopyranoside derivative, illustrating the typical ranges for these signals.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1~4.5 (d, J = ~7-8 Hz)~102-104
H-2~3.2-3.5 (m)~73-75
H-3~3.5-3.8 (m)~76-78
H-4~3.6-3.9 (m)~70-72
H-5eq~3.9-4.1 (dd)~62-64
H-5ax~3.3-3.6 (t)
Benzyl CH₂~4.5-4.8 (ABq)~70-72
Benzyl Ar-H~7.2-7.4 (m)~127-138

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules like xylobiosides. huji.ac.il Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY and TOCSY experiments establish proton-proton correlations, allowing for the tracing of spin systems within each sugar residue. This is instrumental in assigning the protons of the xylose units.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for determining the glycosidic linkage between the two xylose units in Benzyl β-D-xylobioside by observing a correlation between the anomeric proton of one xylose residue and the carbon atom of the other xylose residue at the linkage position.

These combined techniques provide a comprehensive and unequivocal assignment of the entire molecular structure, including the stereochemistry of the glycosidic bonds.

The conformational preferences of Benzyl β-D-xylopyranoside derivatives in solution are critical to their biological activity. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides valuable insights into their three-dimensional structure. nih.gov

The pyranose ring of xylose typically adopts a chair conformation (⁴C₁ or ¹C₄). The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra can be used to determine the relative orientation of the protons and thus deduce the ring conformation. For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a specific chair conformation. Analysis of coupling constants in some β-D-xylopyranosides has revealed a conformational equilibrium between the ⁴C₁ and ¹C₄ chairs. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space proximity of protons. The observation of NOE cross-peaks between specific protons confirms their close spatial arrangement, which can be used to further refine the conformational model of the molecule, including the orientation of the benzyl group relative to the sugar rings.

Mass Spectrometry Profiling for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like Benzyl β-D-xylobioside, derivatization is necessary to increase their volatility. A common derivatization method is acetylation to form tetraacetyl glucosides. scispace.com

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The mass spectra of acetylated benzyl β-D-glucopyranosides, a related class of compounds, show characteristic fragment ions from the aglycone moiety and the acetylated glucose unit. scispace.com

Negative Chemical Ionization (NCI) is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the derivative.

GC-MS is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of Benzyl β-D-xylobioside, by separating and identifying the products and byproducts in the reaction mixture.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds like oligosaccharides. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺. wikipedia.org

The resulting mass spectrum provides the molecular weight of the intact Benzyl β-D-xylobioside. Furthermore, fragmentation of the molecular ion can occur, providing structural information. For example, cleavage of the glycosidic bonds can yield fragment ions corresponding to the individual xylose units and the benzyl group, which helps to confirm the sequence of the oligosaccharide. FAB-MS has been successfully used to characterize oligosaccharides and glycosaminoglycans. researchgate.net

Electrospray Tandem Mass Spectrometry for Oligosaccharide Analysis

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful and highly sensitive analytical technique for the structural elucidation of oligosaccharides like Benzyl β-D-xylobioside. nih.govresearchgate.net This method involves generating gas-phase ions of the analyte, selecting a specific precursor ion, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.govnih.gov For neutral oligosaccharides, which can have low ionization efficiency, derivatization techniques such as permethylation or the use of specific adduct-forming ions (e.g., sodium) can significantly enhance sensitivity. nih.gov

In the analysis of xylo-oligosaccharides, ESI-MS/MS provides detailed structural information. The fragmentation patterns are highly informative regarding the sequence of monosaccharide units, the positions of glycosidic linkages, and the location of any modifications, such as acetyl groups. researchgate.net For instance, the MS/MS spectra of acetylated xylo-oligosaccharides often show a characteristic neutral loss of 60 Da, corresponding to acetic acid (CH₃COOH). researchgate.net The presence of specific fragment ions can also indicate whether multiple acetyl groups are located on the same xylose residue. researchgate.net

Negative-ion mode ESI-MS/MS has also proven effective for sequencing oligosaccharides, providing complementary information to positive-ion mode analysis. nih.gov By carefully analyzing the series of fragment ions (typically B, C, Y, and Z ions) generated, the entire sequence and linkage structure of an oligosaccharide can be methodically pieced together. rsc.org This approach is invaluable for distinguishing between isomers, a common challenge in carbohydrate analysis. rsc.org

Table 1: Common Fragmentation Patterns in ESI-MS/MS of Xylo-oligosaccharides
ObservationStructural InferenceReference
Neutral loss of 60 Da (CH₃COOH)Presence of an acetyl group on a xylose residue. researchgate.net
Sequential neutral losses of 132 Da (Xylose)Indicates the backbone is composed of xylose units.General Oligosaccharide Fragmentation
Presence of specific B and Y ionsProvides sequence information and helps determine the location of the benzyl group (non-reducing end). rsc.org
Cross-ring cleavage fragment ionsHelps to identify the specific linkage positions between xylose units (e.g., 1→4, 1→3). nih.gov

Molecular Modeling and Computational Simulation

Molecular modeling and computational simulations provide atomic-level insights into the structure, dynamics, and interactions of Benzyl β-D-xylobioside that are often inaccessible through experimental methods alone.

Conformational Energy Landscape Analysis of Benzyl β-D-Xylobioside

The biological activity and interaction of oligosaccharides are intrinsically linked to their three-dimensional shape and flexibility. Conformational energy landscape analysis maps the relative free energies of all possible conformations of a molecule, revealing the most stable structures and the energy barriers between them. For pyranose rings like the xylose units in Benzyl β-D-xylobioside, these conformations are typically described by puckering coordinates (e.g., Cremer-Pople coordinates).

Using computational methods like ab initio metadynamics, researchers can compute the free energy landscape of monosaccharides like β-xylose. researchgate.net Such studies reveal that the landscape is more complex than predicted by idealized structures, with a specific number of distinct free energy minima. researchgate.netnih.gov For β-xylose, the most stable conformation is the chair (⁴C₁), but other low-energy conformations, such as screws and skews (e.g., ²S₀, ¹S₃), are also thermally accessible. researchgate.net These alternative conformations are significant because they often represent "preactivated" states that are closer to the transition state geometry required for enzymatic hydrolysis. researchgate.netnih.gov The benzyl group at the anomeric carbon will influence the conformational preferences of the adjacent xylose ring, but the fundamental puckering possibilities of the pyranose rings remain.

Table 2: Predicted Low-Energy Conformational Itineraries for β-Xylanase Activity based on β-Xylose Free Energy Landscape
Catalytic ItineraryConformational PathwaySignificanceReference
Pathway 1²S₀ → [²,⁵B]‡ → ⁵S₁This pathway proceeds through a skew-boat transition state and is supported as a low-energy route on the free energy landscape. researchgate.net
Pathway 2¹S₃ → [⁴H₃]‡ → ⁴C₁This pathway involves a half-chair transition state and is also identified as a favorable catalytic route. researchgate.net

Enzyme-Ligand Docking and Molecular Dynamics Simulations of Binding Interactions

To understand how Benzyl β-D-xylobioside interacts with enzymes, such as β-xylanases from glycoside hydrolase (GH) families, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (Benzyl β-D-xylobioside) when bound to a receptor (the enzyme's active site) to form a stable complex. scielo.org.zaresearchgate.net Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, identifying the most likely binding mode. scielo.org.za This provides a static snapshot of the initial enzyme-ligand interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the enzyme-ligand complex over time. nih.govyoutube.com By solving Newton's equations of motion for every atom in the system, MD simulations provide a detailed view of the conformational changes, stability of the complex, and specific atomic interactions. youtube.com Key parameters are analyzed to assess the stability and dynamics of the binding. scielo.org.zanih.gov For example, the Root Mean Square Deviation (RMSD) indicates the stability of the ligand in the binding pocket, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of different parts of the enzyme and ligand. nih.gov The number of hydrogen bonds over time is also monitored to identify key residues involved in anchoring the ligand. scielo.org.za

Table 3: Key Parameters Analyzed in MD Simulations of Enzyme-Ligand Complexes
ParameterDescriptionInterpretation for a Stable ComplexReference
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Low, stable RMSD values for the ligand suggest it remains bound in a consistent pose. scielo.org.za
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Low RMSF for ligand atoms indicates stability. High RMSF in certain protein loops can indicate flexibility important for binding. nih.gov
Radius of Gyration (Rg)Measures the compactness of the protein or complex.A stable Rg value suggests the overall protein structure is not undergoing major unfolding or conformational changes. nih.gov
Hydrogen Bond AnalysisCounts the number and duration of hydrogen bonds between the ligand and enzyme.A consistent number of hydrogen bonds indicates stable and specific interactions with key active site residues. scielo.org.za

Predicting Reaction Pathways and Transition States through Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While classical MD simulations are excellent for studying binding and dynamics, they cannot model the breaking and forming of chemical bonds that occur during an enzymatic reaction. For this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are necessary. chemrxiv.orgchemrxiv.org

In a QM/MM simulation, the region of the system where the reaction occurs (the scissile glycosidic bond of Benzyl β-D-xylobioside and the catalytic residues of the enzyme) is treated with high-accuracy quantum mechanics (QM). researchgate.netnih.gov The rest of the system, including the bulk of the protein and solvent, is treated with more computationally efficient molecular mechanics (MM). chemrxiv.orgresearchgate.net

This approach allows for the mapping of the reaction's potential energy surface, enabling the precise determination of the reaction mechanism, the identification of short-lived intermediates, and the characterization of the transition state structure and its associated activation energy barrier. chemrxiv.orgresearchgate.net For xylanolytic enzymes, QM/MM simulations have been used to unveil complete hydrolysis mechanisms, identifying key catalytic residues and revealing that multiple reaction pathways with different transition state conformations can exist for the cleavage of xylooligosaccharides. researchgate.net These simulations are crucial for understanding the catalytic efficiency of enzymes and for the rational design of potent inhibitors.

Biochemical and Glycobiological Applications of Benzyl β D Xylobioside As a Research Tool

Probing Glycosaminoglycan Biosynthesis Pathways

Xylobioside-based primers serve as exogenous acceptors for the initiation of glycosaminoglycan chains, a process that normally occurs on specific serine residues of core proteins. This artificial initiation allows for the study of GAG biosynthesis in a manner that is independent of core protein synthesis and trafficking, providing a clearer view of the enzymatic machinery involved in polysaccharide elongation and modification.

The introduction of benzyl (B1604629) β-D-xyloside to cultured cells fundamentally alters the synthesis of proteoglycans. In studies involving cultured human monocytes, the presence of the xyloside leads to a dose-dependent inhibition of the secretion of intact proteoglycans. Instead, the cells secrete single, free glycosaminoglycan chains that have been initiated on the exogenous xyloside primer.

A key observation is that the size of these secreted polysaccharide chains decreases as the concentration of the xyloside increases. This finding suggests that the availability of the xyloside acceptor influences the rate and extent of polysaccharide chain elongation. At higher concentrations of the primer, more GAG chains are initiated, leading to competition for the glycosyltransferases and sugar nucleotide donors, resulting in the synthesis of a larger number of shorter chains. This provides a valuable experimental system for investigating the kinetics and regulation of the polymerizing enzymes responsible for building the GAG backbone.

One of the significant advantages of using xyloside primers is the ability to study post-polymerization modifications, such as sulfation, independently of the core protein. For instance, during the differentiation of monocytes into macrophages, there is a characteristic shift in chondroitin (B13769445) sulfate (B86663) synthesis, leading to an increase in 4,6-disulfated disaccharide units, a process termed 'oversulfation'. When these cells are cultured in the presence of benzyl β-D-xyloside, the free GAG chains produced show the same increased proportion of disulfated units as those found on proteoglycans in control cells. nih.gov This demonstrates that the regulatory mechanism responsible for this specific sulfation pattern operates on the GAG chain itself and is not dependent on any association with the core protein. nih.gov This tool has thus been crucial in deciphering that the enzymatic machinery for these modifications resides within the Golgi apparatus and can act on any suitable GAG substrate that passes through it.

Development of Substrates and Probes for Glycosidase Assays

While benzyl β-D-xylobioside itself is primarily a tool for studying biosynthesis, its core structure is the foundation for developing reporter substrates used in enzyme assays. By replacing the benzyl aglycone with a chromogenic or fluorogenic group, researchers have created powerful probes for detecting and quantifying the activity of various glycosidases, particularly those involved in xylan (B1165943) degradation.

To facilitate sensitive and continuous monitoring of enzyme activity, xylobioside has been conjugated to reporter molecules. The most common examples include p-nitrophenol (pNP) and 4-methylumbelliferone (B1674119) (MU).

Chromogenic Substrates : 4-Nitrophenyl β-D-xylobioside (pNPX₂) is a colorless compound that, upon enzymatic cleavage of the glycosidic bond linking the xylobiose to the nitrophenyl group, releases 4-nitrophenol (B140041). nih.govmegazyme.com This product is a yellow chromophore that can be easily quantified spectrophotometrically, providing a direct measure of enzyme activity. chemsynlab.com This substrate is particularly useful for assaying endo-β-1,4-xylanases. nih.gov

Fluorogenic Substrates : 4-Methylumbelliferyl β-D-xylobioside (MUX₂) serves as a highly sensitive fluorogenic substrate. megazyme.com Enzymatic hydrolysis releases the 4-methylumbelliferyl moiety, which is highly fluorescent and can be detected at very low concentrations. medchemexpress.com This high sensitivity makes MUX₂ and similar substrates ideal for ultrahigh-throughput screening applications, such as droplet-based microfluidic systems for screening vast libraries of microorganisms or mutant enzymes for enhanced β-xylosidase activity. nih.gov

These substrates have streamlined the process of enzyme discovery and characterization, moving away from more cumbersome methods that rely on measuring the release of reducing sugars. frontiersin.org

Distinguishing between different types of glycosidase activities within a complex mixture of enzymes is a common challenge. Chromogenic xylobioside substrates have proven effective in this regard. For example, 4-nitrophenyl β-D-xylobioside (pNPX₂) can be used to differentiate between xylanases belonging to different glycoside hydrolase (GH) families. nih.gov

Table 1: Kinetic Parameters of Bacillus pumilus Xylanase with Different Chromogenic Substrates This interactive table provides a comparison of the kinetic constants for a specific xylanase with ortho- and para-nitrophenyl (B135317) xylobioside substrates, illustrating the basis for substrate selection in enzyme assays.

Substrate Kₘ (mM) kcat (s⁻¹) Relative Activity (%)
p-Nitrophenyl β-D-xylobioside (pNP-X₂) 0.50 0.24 100
o-Nitrophenyl β-D-xylobioside (oNP-X₂) 0.38 2.29 1900

Data sourced from a study on xylanase assays. nih.gov

Fundamental Contributions to Carbohydrate Recognition and Glycoconjugate Research

The use of benzyl β-D-xylobioside and its derivatives extends beyond the specific applications mentioned above, contributing fundamentally to our understanding of carbohydrate biology. Glycobiology research focuses on the structure, synthesis, and function of complex carbohydrates (glycans) and their interactions with proteins. medchemexpress.com

By allowing the synthesis of GAG chains to be studied in isolation, these compounds have been instrumental in demonstrating the distinct roles of the polysaccharide chains versus their core proteins. This separation is crucial for investigating processes where GAGs play a direct role, such as cell adhesion, signaling, and interactions with growth factors. Researchers can introduce xyloside-primed GAGs into cellular systems to probe these interactions without the confounding variables associated with the native proteoglycan structure. This approach has been pivotal in advancing the field of glycoconjugate research, providing a clearer picture of how these complex molecules are recognized by other cellular components and how they mediate biological functions.

Emerging Research Frontiers and Future Directions for Benzyl β D Xylobioside Studies

Integration with "-Omics" Technologies (e.g., Glycoproteomics, Glycomics)

The integration of Benzyl (B1604629) β-D-xylobioside and its derivatives into "-omics" technologies, particularly glycomics and glycoproteomics, represents a significant frontier. While direct applications are still emerging, the compound's structure makes it a candidate for use as an internal standard or as a substrate in assays designed to characterize glycan-processing enzymes within complex biological samples. In glycomics, which involves the comprehensive study of the glycome (the entire complement of sugars in an organism), well-defined synthetic oligosaccharides like Benzyl β-D-xylobioside are essential for developing and validating analytical workflows.

Future applications could involve using isotopically labeled versions of Benzyl β-D-xylobioside to trace metabolic pathways or to quantify enzyme activity in cell lysates or tissues. In glycoproteomics, this compound could serve as a primer for glycosyltransferases, allowing researchers to study the addition of sugars to specific protein backbones under controlled conditions. This would aid in deciphering the rules of glycosylation and understanding how disease states can alter these processes. The use of such synthetic probes is crucial for moving beyond static snapshots of the glycome toward a dynamic understanding of glycan metabolism and function.

Rational Design of Modified Analogs for Specific Biological Target Probing

The structural framework of Benzyl β-D-xylobioside serves as a versatile scaffold for the rational design of modified analogs aimed at probing specific biological targets. By strategically altering its chemical structure, researchers can create derivatives with tailored properties for investigating carbohydrate-protein interactions, enzyme mechanisms, and cellular signaling pathways. This approach is analogous to the development of derivatives of the related compound, Benzyl β-D-glucopyranoside, where modifications have led to the creation of potent and selective inhibitors for various enzymes.

Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific modifications influence a molecule's biological activity. For instance, analogs of Benzyl β-D-xylobioside could be synthesized with fluorescent tags or biotin (B1667282) labels attached to the benzyl aglycone, enabling the visualization and tracking of their interactions with enzymes or cellular receptors. Other modifications might involve altering the hydroxyl groups on the xylose rings to enhance binding affinity or selectivity for a particular glycosidase or glycosyltransferase. The design of such molecular probes is a key strategy for dissecting the roles of specific carbohydrate structures in health and disease. jchr.orgnih.govmdpi.commdpi.comnih.gov

Table 1: Potential Modifications of Benzyl β-D-Xylobioside for Biological Probing

Modification Site Type of Modification Potential Application
Benzyl Aglycone Attachment of fluorescent tags (e.g., fluorescein) Visualization of cellular uptake and localization
Benzyl Aglycone Introduction of photo-crosslinking groups Covalent labeling of binding proteins for identification
Xylose Hydroxyls Replacement with fluorine or azide (B81097) groups Probing enzyme active sites and mechanisms

Expansion of Enzymatic Synthesis for Complex Glycan Structures

Benzyl β-D-xylobioside is an important starting material for the enzymatic synthesis of more complex oligosaccharides. Its structure allows it to act as an acceptor substrate for various glycosyltransferases and engineered glycosidases (glycosynthases), enabling the stepwise elongation of the glycan chain with high stereo- and regioselectivity. This chemoenzymatic approach combines the flexibility of chemical synthesis with the precision of biological catalysts, overcoming many of the challenges associated with purely chemical methods for synthesizing complex glycans. nih.gov

A notable advancement in this area is the use of glycosynthases, which are mutant enzymes engineered to catalyze the formation of glycosidic bonds without the risk of hydrolyzing the product. researchgate.net Research has shown that glycosynthases derived from xylanases can effectively use acceptor molecules like benzylthio β-xylobioside (a close analog) to synthesize a range of xylo-oligosaccharides up to twelve sugar units in length. researchgate.net This technology opens the door to creating libraries of complex, well-defined glycans built upon the Benzyl β-D-xylobioside core, which are invaluable for studying glycan-binding proteins and developing carbohydrate-based therapeutics. researchgate.netnih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The study of Benzyl β-D-xylobioside and its interactions is increasingly benefiting from an interdisciplinary approach that merges chemistry, biology, and computational science. Computational modeling and molecular dynamics simulations are becoming powerful tools for understanding how this compound and its derivatives interact with enzyme active sites. nih.gov For example, homology modeling has been used to create three-dimensional structures of β-D-xylosidases with docked xylobiose substrates, providing critical insights into the specific amino acid residues responsible for catalysis. nih.gov

This synergy allows for a deeper understanding of structure-function relationships. nih.gov Chemists can synthesize specific analogs of Benzyl β-D-xylobioside, which are then used by biologists to study enzyme kinetics and inhibition. The experimental data generated can then be used to refine computational models, leading to a predictive cycle that accelerates the design of new molecules with desired properties. nih.gov This integrated approach is essential for tackling the complexity of carbohydrate recognition and for developing novel inhibitors or substrates for enzymes involved in glycan processing.

Development of Novel Biocatalysts and Bioprocesses Utilizing Xylobiose Scaffolds

The xylobiose structure at the core of Benzyl β-D-xylobioside makes it relevant to the development of novel biocatalysts and bioprocesses. A key area of research is the creation of engineered enzymes, or "glycosynthases," from retaining glycosidases by mutating the catalytic nucleophile. researchgate.netresearchgate.net These novel biocatalysts are designed specifically for synthesis, enabling the efficient production of xylo-oligosaccharides from activated sugar donors and acceptor molecules like xylobiosides. researchgate.netnih.gov

Furthermore, the field of bioprocessing is advancing through the use of immobilized enzymes to enhance stability, facilitate reuse, and intensify production. kuleuven.beresearchgate.netnih.govresearchgate.net Enzymes such as xylanases can be conjugated to solid supports and used in packed-bed reactors to produce valuable xylo-oligosaccharides from xylan (B1165943) feedstocks. kuleuven.be The principles learned from these systems can be applied to processes utilizing xylobiose scaffolds derived from or related to Benzyl β-D-xylobioside. The development of robust and recyclable biocatalysts is crucial for the sustainable and cost-effective production of complex carbohydrates for applications in food, pharmaceuticals, and biotechnology. mdpi.com

Table 2: Mentioned Compounds

Compound Name
Benzyl β-D-xylobioside
Benzyl β-D-glucopyranoside
Benzylthio β-xylobioside
Fluorescein

Q & A

Q. How can researchers systematically review conflicting literature on this compound’s applications?

  • Methodological Answer : Use systematic review tools (e.g., PRISMA guidelines) and databases (Web of Science, PubMed) to filter studies by methodology (e.g., in vitro vs. in vivo). Highlight methodological divergences (e.g., substrate purity ≥98% vs. 90%) as potential sources of inconsistency .

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